2-amino-6-(1,2-dihydroxypropyl)-3H-pteridin-4-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-threo-Biopterin involves the reaction of guanosine triphosphate with specific enzymes to produce pteridine intermediates . The process typically includes the conversion of guanosine triphosphate to dihydroneopterin and hydroxymethyldihydropteridine, which are then further processed to yield D-threo-Biopterin .
Industrial Production Methods: Industrial production methods for D-threo-Biopterin are not extensively documented. the synthesis generally follows the enzymatic pathways used in laboratory settings, with optimizations for scale-up and yield improvement .
Chemical Reactions Analysis
Types of Reactions: D-threo-Biopterin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different pterin derivatives.
Substitution: Substitution reactions can modify the pterin ring to produce various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution but often involve acidic or basic catalysts.
Major Products Formed:
Oxidation: Produces oxidized pterin derivatives.
Reduction: Forms tetrahydrobiopterin.
Substitution: Yields various substituted pterins.
Scientific Research Applications
D-threo-Biopterin has several scientific research applications:
Chemistry: Used as a reagent in chemiluminescence assays to enhance luminol chemiluminescence.
Biology: Studied for its role in the biosynthesis of neurotransmitters such as dopamine and serotonin.
Industry: Utilized in biochemical assays and research related to enzyme functions and metabolic pathways.
Mechanism of Action
D-threo-Biopterin exerts its effects by acting as a cofactor in various enzymatic reactions. It is involved in the biosynthesis of neurotransmitters by serving as a cofactor for enzymes such as phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase . These enzymes catalyze key reactions in the synthesis of dopamine, serotonin, norepinephrine, and epinephrine .
Comparison with Similar Compounds
D-threo-Neopterin: A pteridine derivative that serves as a precursor in the biosynthesis of biopterin.
Biopterin: A natural product and essential cofactor in neurotransmitter synthesis.
Comparison:
D-threo-Biopterin vs. D-threo-Neopterin: While both are pteridine derivatives, D-threo-Biopterin is directly involved in neurotransmitter synthesis, whereas D-threo-Neopterin serves as a precursor.
D-threo-Biopterin vs. Biopterin: D-threo-Biopterin is a specific isomer with distinct biochemical properties, whereas biopterin is a broader category that includes various isomers and derivatives.
D-threo-Biopterin’s unique role as a cofactor in neurotransmitter synthesis and its specific chemical properties make it a valuable compound in scientific research and potential medical applications.
Properties
IUPAC Name |
2-amino-6-(1,2-dihydroxypropyl)-3H-pteridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQIJBMDNUYRAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36183-24-1, 22150-76-1 | |
Record name | (R,S)-(1)-2-Amino-6-(1,2-dihydroxypropyl)-1H-pteridin-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036183241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [S-(R*,S*)]-2-amino-6-(1,2-dihydroxypropyl)-1H-pteridin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.719 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (R,S)-(±)-2-amino-6-(1,2-dihydroxypropyl)-1H-pteridin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.078 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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